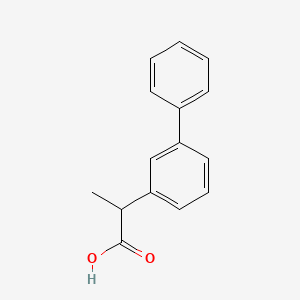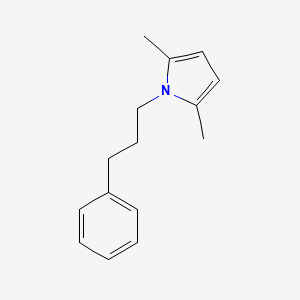
Nonanoic acid, 1-methyl-2-oxo-2-(2-propenyloxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-Nonanoyllactic acid allyl ester is an organic compound that belongs to the ester family Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers This particular ester is synthesized from nonanoic acid, lactic acid, and allyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Nonanoyllactic acid allyl ester typically involves the esterification reaction between nonanoic acid, lactic acid, and allyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-O-Nonanoyllactic acid allyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
2-O-Nonanoyllactic acid allyl ester can undergo various chemical reactions including hydrolysis, reduction, and nucleophilic substitution.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield nonanoic acid, lactic acid, and allyl alcohol.
Reduction: Reduction of the ester with reagents such as lithium aluminum hydride can produce the corresponding alcohols.
Nucleophilic Substitution: The ester can react with nucleophiles such as Grignard reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Hydrolysis: Water and a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Substitution: Grignard reagents (e.g., methylmagnesium bromide) in anhydrous ether.
Major Products Formed
Hydrolysis: Nonanoic acid, lactic acid, and allyl alcohol.
Reduction: Nonanol, lactic acid, and allyl alcohol.
Nucleophilic Substitution: Tertiary alcohols with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
2-O-Nonanoyllactic acid allyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances, flavors, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-O-Nonanoyllactic acid allyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acids and alcohols . In reduction reactions, the ester is reduced by hydride ions from lithium aluminum hydride, resulting in the formation of alcohols . In nucleophilic substitution reactions, the ester reacts with nucleophiles to form new carbon-carbon bonds .
Comparación Con Compuestos Similares
2-O-Nonanoyllactic acid allyl ester can be compared with other esters such as ethyl acetate, methyl butanoate, and isopentyl acetate. While these esters share similar chemical properties, 2-O-Nonanoyllactic acid allyl ester is unique due to its specific combination of nonanoic acid, lactic acid, and allyl alcohol, which imparts distinct physical and chemical properties .
List of Similar Compounds
Ethyl acetate: Commonly used as a solvent in various chemical reactions.
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Isopentyl acetate:
Propiedades
Número CAS |
63906-98-9 |
|---|---|
Fórmula molecular |
C15H26O4 |
Peso molecular |
270.36 g/mol |
Nombre IUPAC |
(1-oxo-1-prop-2-enoxypropan-2-yl) nonanoate |
InChI |
InChI=1S/C15H26O4/c1-4-6-7-8-9-10-11-14(16)19-13(3)15(17)18-12-5-2/h5,13H,2,4,6-12H2,1,3H3 |
Clave InChI |
VJIYXBXUNDJVAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OC(C)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
![N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B13794998.png)
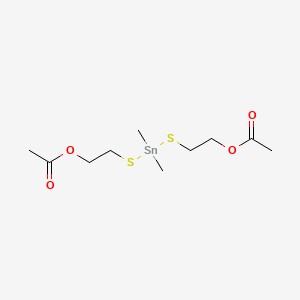
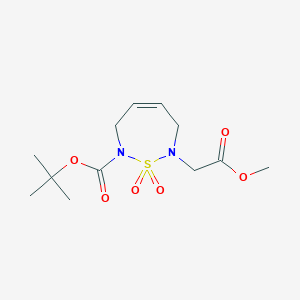
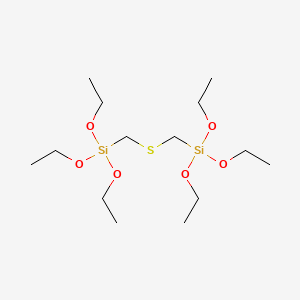
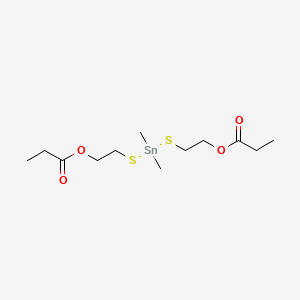
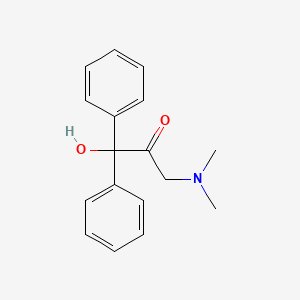
![Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13795028.png)
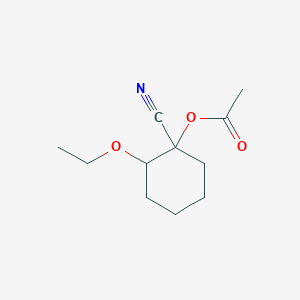
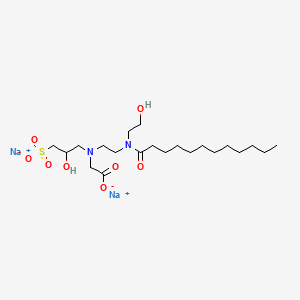
![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)
